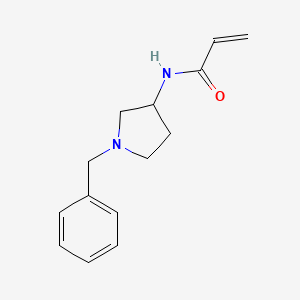

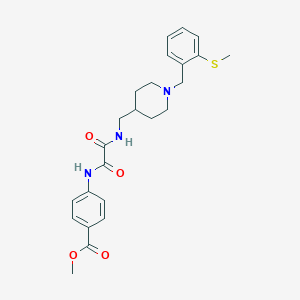

![molecular formula C19H10Cl2N4 B2787997 2-(3-Chlorophenyl)-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 860610-99-7](/img/structure/B2787997.png)

2-(3-Chlorophenyl)-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(3-Chlorophenyl)-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyridines, which is the core structure of the compound , has been extensively studied. A common method involves the use of 1-amino-2-imino-pyridines as versatile precursors . The reaction is often facilitated by microwave irradiation, which speeds up the reaction efficiently, proceeding with a higher rate and yields than with conventional heating .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[1,5-a]pyridines are diverse. An I2/KI-mediated oxidative N-N bond formation reaction enables an environmentally benign synthesis of various 1,2,4-triazolo[1,5-a]pyridines from readily available N-aryl amidines .Aplicaciones Científicas De Investigación

Chemosensors for Metal Ions

Triazolopyridine derivatives, including the compound , have been tested as chemosensors for metal ions. These compounds have fluorescent properties, which can be used to detect the presence of certain metal ions. For example, a particular response is obtained in the case of ZnTPT+2 .

Detection of Anions

The Zn2+ TPT 1:1 complex, which includes a triazolopyridine derivative, has proved to be an efficient chemosensor for anions, especially nitrite and cyanide . This could be useful in environmental monitoring and safety applications.

Synthesis of Functionalized Heterocycles

Triazolopyridine derivatives can be used in the synthesis of highly functionalized heterocyclic compounds. These compounds have a wide range of applications in medicinal chemistry and drug discovery .

Oxidative Functionalization

Triazolopyridine derivatives can be used in oxidative functionalization reactions. This can lead to the synthesis of complex molecules with potential applications in pharmaceuticals and materials science .

Potential Pharmacological Applications

Triazolopyridine derivatives have been found to exhibit a wide range of pharmacological activities, such as anticancer, antibacterial, antitubercular, CB2 cannabinoid agonist, abortifacient, and adenosine antagonist activities . This suggests that the compound could have potential applications in drug development.

Fluorescent Properties

The fluorescent properties of triazolopyridine derivatives could be exploited in various ways. For example, they could be used in the development of fluorescent probes for biological imaging or as components in optoelectronic devices .

Direcciones Futuras

The future directions for research on “2-(3-Chlorophenyl)-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile” and related compounds could involve further exploration of their synthesis, characterization, and potential biological activities. The development of environmentally benign synthesis methods, the investigation of their mechanisms of action, and the evaluation of their potential as therapeutic agents are all promising areas for future research .

Mecanismo De Acción

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine scaffold have been known to interact with a wide range of targets, including metal ions like zinc .

Mode of Action

Triazolopyridine derivatives have been tested as chemosensors for metal ions . They can form complexes with these ions, leading to changes in their fluorescent properties . This suggests that the compound might interact with its targets in a similar manner, causing changes in their properties or functions.

Pharmacokinetics

One study suggests that similar compounds have shown good oral bioavailability .

Propiedades

IUPAC Name |

2-(3-chlorophenyl)-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10Cl2N4/c20-14-6-4-12(5-7-14)16-8-9-25-19(17(16)11-22)23-18(24-25)13-2-1-3-15(21)10-13/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFLTHHQCVGUGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-Chlorophenyl)sulfanyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2787914.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2787915.png)

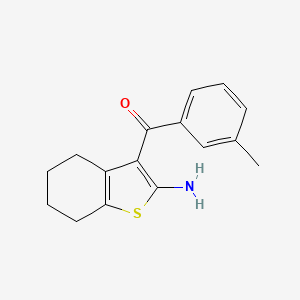

![ethyl 2-oxo-2-((2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate](/img/structure/B2787919.png)

![2,3-dimethoxy-11-[3-(trifluoromethyl)phenyl]-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2787922.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1,1-dioxidotetrahydrothiophen-3-yl)methanone](/img/structure/B2787924.png)

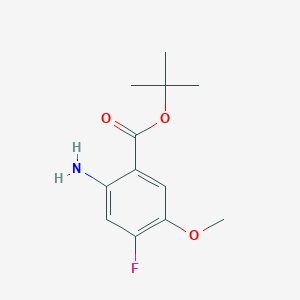

![N-[3-Methyl-1-(2-oxo-1,3-diazinan-1-yl)butan-2-yl]but-2-ynamide](/img/structure/B2787925.png)

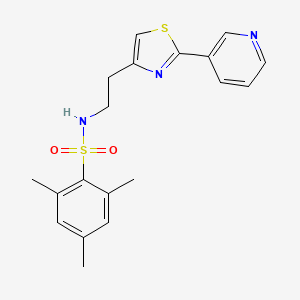

![12-(1H-1,2,3-benzotriazol-1-yl)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2787926.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B2787930.png)